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Abstract
Inavolisib (also known as GDC-0077) is a potent and highly selective, orally bioavailable small

molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2]

Notably, it demonstrates a unique dual mechanism of action by not only inhibiting the kinase

activity of mutant PI3Kα but also promoting its proteasome-dependent degradation.[3][4] This

targeted degradation of the mutant oncoprotein, without significantly affecting the wild-type

protein, is thought to contribute to a wider therapeutic window and sustained pathway

inhibition.[3][5] Developed by Genentech, Inavolisib has shown robust anti-tumor efficacy in

preclinical models of PIK3CA-mutant cancers and is under clinical investigation, particularly for

hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations.[5][6]

This technical guide provides an in-depth overview of the discovery, mechanism of action, and

synthetic process of Inavolisib.

Introduction to the PI3K Pathway and the Rationale
for Targeting PI3Kα
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that

regulates a multitude of cellular processes, including cell growth, proliferation, survival, and

metabolism.[7] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit

(p110) and a regulatory subunit (p85).[4] Upon activation by upstream receptor tyrosine
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kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates

phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger

phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This leads to the recruitment and activation

of downstream effectors, most notably the serine/threonine kinase AKT.

Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in

human cancers.[7] Activating mutations in the PIK3CA gene, which encodes the p110α

catalytic subunit, are particularly prevalent in a variety of solid tumors, including breast,

colorectal, and endometrial cancers.[3] These "hotspot" mutations lead to constitutive activation

of the PI3K pathway, promoting tumorigenesis and conferring resistance to other therapies.

The high frequency of PIK3CA mutations makes PI3Kα a highly attractive target for cancer

drug discovery. However, the ubiquitous expression and important physiological roles of other

PI3K isoforms necessitate the development of highly selective inhibitors to minimize off-target

toxicities.[1]

Discovery of Inavolisib (GDC-0077)
The discovery of Inavolisib was driven by a structure-based drug design approach aimed at

identifying a highly potent and selective PI3Kα inhibitor with a favorable pharmacokinetic

profile.[6] The optimization process focused on a benzoxazepin-oxazolidinone scaffold, leading

to the identification of Inavolisib as a clinical candidate.[4]

Biochemical and Cellular Activity
Inavolisib demonstrates potent inhibition of PI3Kα with an IC50 of 0.038 nM in biochemical

assays.[8] It exhibits over 300-fold selectivity for PI3Kα compared to other Class I PI3K

isoforms (β, δ, and γ) and greater than 2000-fold selectivity over other PI3K-related kinases.[8]

In cellular assays, Inavolisib effectively inhibits the PI3K pathway, as evidenced by the

reduction of phosphorylated AKT (pAKT) and phosphorylated proline-rich AKT substrate of 40

kDa (pPRAS40).[8] A key feature of Inavolisib is its increased potency in tumor cells harboring

PIK3CA mutations compared to wild-type cells.[1]

Parameter PI3Kα PI3Kβ PI3Kδ PI3Kγ mTOR

Biochemical

IC50 (nM)
0.038[8] >11.4 >11.4 >11.4 >76
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Table 1: Biochemical activity of Inavolisib against Class I PI3K isoforms and mTOR. Data

compiled from publicly available sources.

Unique Mechanism of Action: Mutant-Selective
Degradation
A distinguishing characteristic of Inavolisib is its ability to induce the selective, proteasome-

dependent degradation of the mutant p110α protein.[4] This degradation is dependent on

receptor tyrosine kinase (RTK) activity and leads to a more sustained suppression of

downstream signaling compared to inhibitors that only block kinase activity.[3] This dual

mechanism of inhibition and degradation is believed to contribute to the robust anti-tumor

efficacy observed in preclinical models.[3]

Experimental Protocols
The discovery and characterization of Inavolisib involved a suite of biochemical and cellular

assays to determine its potency, selectivity, and mechanism of action. Below are detailed

methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Adapta™
Universal Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay

is used to detect ADP. In the absence of ADP, a europium-labeled anti-ADP antibody binds to

an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. ADP produced by

the kinase reaction competes with the tracer for antibody binding, leading to a decrease in

the FRET signal.[9]

Procedure:

A kinase reaction is set up in a 384-well plate containing the PI3K enzyme, a lipid

substrate (e.g., PIP2), ATP, and varying concentrations of the test compound (Inavolisib).
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The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature to

allow for ATP to ADP conversion.

A detection solution containing the Eu-anti-ADP antibody, the AF647-ADP tracer, and

EDTA (to stop the kinase reaction) is added to each well.

The plate is incubated for an additional 30 minutes to allow the detection reaction to reach

equilibrium.

The TR-FRET signal is read on a compatible plate reader, and the IC50 values are

calculated from the dose-response curves.[10]

Cellular Pathway Inhibition Assay (Western Blotting for
pAKT and pPRAS40)
This assay measures the phosphorylation status of key downstream effectors of the PI3K

pathway in cancer cell lines.

Principle: Western blotting uses specific antibodies to detect the levels of total and

phosphorylated proteins in cell lysates, providing a direct measure of pathway inhibition.

Procedure:

PIK3CA-mutant breast cancer cells (e.g., HCC1954, KPL-4) are seeded in multi-well

plates and allowed to adhere overnight.

Cells are treated with a dose range of Inavolisib or vehicle control for a specified time

(e.g., 2-24 hours).

Following treatment, cells are lysed in a buffer containing protease and phosphatase

inhibitors.

Protein concentration in the lysates is determined using a standard method (e.g., BCA

assay).

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred

to a nitrocellulose or PVDF membrane.
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The membrane is blocked to prevent non-specific antibody binding and then incubated

with primary antibodies specific for pAKT (Ser473), total AKT, pPRAS40 (Thr246), and

total PRAS40. A loading control antibody (e.g., β-actin) is also used.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate

and an imaging system. The band intensities are quantified to determine the extent of

pathway inhibition.[11]

Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells. Viable cells with active

mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the

amount of which is proportional to the number of living cells.[4]

Procedure:

Breast cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000

cells/well).

After 24 hours, the cells are treated with a serial dilution of Inavolisib.

The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell

proliferation.

An MTT solution is added to each well, and the plates are incubated for an additional 2-4

hours at 37°C.

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve

the formazan crystals.

The absorbance at 570 nm is measured using a microplate reader.
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The percentage of cell viability is calculated relative to vehicle-treated control cells, and

IC50 values are determined.[1]

Synthesis of Inavolisib (GDC-0077)
The chemical synthesis of Inavolisib, systematically named (S)-2-((2-((S)-4-(difluoromethyl)-2-

oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][13]oxazepin-9-

yl)amino)propanamide, involves a multi-step process.[2] The synthesis described in the

literature highlights a stereocontrolled N-arylation of an α-amino acid as a key step. The

following is a representative synthetic route based on published information.

Diagrams illustrating the PI3K signaling pathway, the experimental workflow for Inavolisib's

discovery, and its chemical synthesis route are provided below.
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Caption: The PI3K/AKT signaling pathway and the point of intervention by Inavolisib.
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Caption: Experimental workflow for the discovery and characterization of Inavolisib.
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Caption: A simplified overview of the synthetic route to Inavolisib.

Conclusion
Inavolisib (GDC-0077) represents a significant advancement in the development of targeted

therapies for PIK3CA-mutant cancers. Its high selectivity for PI3Kα and its unique dual

mechanism of kinase inhibition and mutant-selective degradation offer the potential for

improved efficacy and a better safety profile compared to less selective PI3K inhibitors. The

comprehensive discovery process, employing a range of sophisticated biochemical and cellular

assays, has elucidated its potent and specific activity. The multi-step synthesis provides a

scalable route to this promising clinical candidate. As Inavolisib progresses through clinical

trials, it holds the potential to become a valuable therapeutic option for patients with tumors

driven by oncogenic PIK3CA mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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